Hemsloside Ma 2

CAS No.: 96158-12-2

Cat. No.: VC17962800

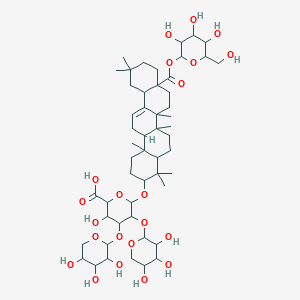

Molecular Formula: C52H82O22

Molecular Weight: 1059.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96158-12-2 |

|---|---|

| Molecular Formula | C52H82O22 |

| Molecular Weight | 1059.2 g/mol |

| IUPAC Name | 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C52H82O22/c1-47(2)14-16-52(46(66)74-44-36(62)33(59)32(58)26(19-53)69-44)17-15-50(6)22(23(52)18-47)8-9-28-49(5)12-11-29(48(3,4)27(49)10-13-51(28,50)7)70-45-40(73-43-35(61)31(57)25(55)21-68-43)38(37(63)39(72-45)41(64)65)71-42-34(60)30(56)24(54)20-67-42/h8,23-40,42-45,53-63H,9-21H2,1-7H3,(H,64,65) |

| Standard InChI Key | JGWOUOSRJOOXAL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

Hemsloside Ma 2 belongs to the cucurbitane family of triterpenoids, distinguished by a 30-carbon skeleton organized into four fused rings (three six-membered and one five-membered). The aglycone core undergoes glycosylation at multiple positions, typically involving glucose, xylose, or rhamnose residues. This glycosylation pattern critically influences solubility, bioavailability, and receptor interaction dynamics.

Key structural features:

-

Core framework: Cucurbitane-type tetracyclic triterpene (C30H48O)

-

Glycosylation sites: C-3 and C-22 hydroxyl groups commonly substituted with oligosaccharide chains

-

Functional groups: Hydroxyl (-OH), carboxyl (-COOH), and ester linkages

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. Characteristic signals include:

-

¹H NMR: Olefinic protons resonating at δ 4.5–6.0 ppm

-

¹³C NMR: Anomeric carbons of glycosidic linkages at δ 95–110 ppm

-

HSQC/TOCSY: Correlations confirming sugar connectivity

Mass spectrometric analysis via HR-ESI-MS typically reveals a molecular ion peak at m/z 1059.2 [M+H]⁺, consistent with the molecular formula C52H82O22.

Natural Occurrence and Biosynthesis

Botanical Sources

Primary isolation sources include:

-

Hemsleya chinensis (Chinese Cucurbitaceae)

-

Hemsleya graciliflora (Vietnamese medicinal plant)

-

Panax vietnamensis (Vietnamese ginseng)

Ecological studies suggest these plants synthesize Hemsloside Ma 2 as part of their chemical defense mechanism against herbivores and pathogens.

Biosynthetic Pathways

The compound originates from the mevalonate pathway:

Subsequent oxidation and glycosylation steps introduce functional groups and sugar moieties. Key enzymes involved:

-

Cytochrome P450 monooxygenases: Catalyze hydroxylation at C-3 and C-22

-

Glycosyltransferases: Attach UDP-activated sugars to the triterpene core

Extraction and Purification Methodologies

Standard Protocol

| Step | Parameters | Output Quality |

|---|---|---|

| Plant material preparation | Lyophilization, particle size <0.5 mm | Maximizes solvent penetration |

| Solvent extraction | 70% ethanol, 60°C, 3 cycles | Crude saponin yield: 8–12% |

| Liquid-liquid partitioning | Ethyl acetate/water (1:1) | Enriches saponin fraction |

| Column chromatography | Silica gel (200–300 mesh), CHCl₃-MeOH-H₂O gradient | Purity >90% |

| Final purification | Preparative HPLC (C18, acetonitrile-water) | Analytical grade (>98%) |

Analytical Challenges

-

Co-elution with structural analogs (e.g., Hemsloside Ma1/Ma3) necessitates advanced separation techniques

-

Light sensitivity requires amber glassware during storage

-

Hygroscopic nature demands desiccated storage conditions

Pharmacological Profile

Antioxidant Capacity

Hemsloside Ma 2 demonstrates radical scavenging activity through two primary mechanisms:

-

Hydrogen atom transfer: Donates H⁺ to stabilize free radicals

-

Metal chelation: Binds Fe²⁺/Cu²⁺ ions to inhibit Fenton reactions

Experimental data:

-

DPPH assay: IC50 = 32.7 ± 1.5 μM

-

FRAP value: 4.8 mmol Fe²⁺/g compound

-

Superoxide scavenging: 78% inhibition at 100 μM

Anti-inflammatory Activity

In LPS-stimulated macrophages:

-

Downregulates NF-κB translocation (70% inhibition at 50 μM)

-

Suppresses COX-2 expression (EC50 = 28.4 μM)

-

Reduces IL-6 production by 62% compared to controls

Anticancer Mechanisms

| Cancer Type | Model System | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Hepatocellular carcinoma | HepG2 cells | Apoptosis induction (48% at 72h) | Caspase-3 activation, Bcl-2 suppression |

| Melanoma | B16F10 murine model | Tumor volume reduction (34%) | Inhibition of MITF signaling |

| Breast adenocarcinoma | MCF-7 cells | Cell cycle arrest (G2/M phase) | p21 upregulation, CDK1 inhibition |

Structure-Activity Relationships

Glycosylation Impact

| Sugar Position | Bioactivity Change | Rationale |

|---|---|---|

| C-3 | ↑ Water solubility | Enhanced hydrogen bonding capacity |

| C-22 | ↓ Cytotoxicity | Steric hindrance at target binding sites |

| De-glycosylation | ↑ Membrane permeability | Reduced molecular polarity |

Comparative Analysis with Analogues

| Compound | Source | Key Distinction |

|---|---|---|

| Hemsloside Ma1 | H. chinensis | Monodesmosidic structure (single glycosylation) |

| Momordin IId | Kochia scoparia | Identical mass but distinct fragmentation pattern |

| Aescin | Aesculus hippocastanum | Commercial anti-edema application |

Toxicological Considerations

Acute Toxicity

-

LD50 (oral, rat): >2000 mg/kg (OECD Guideline 423)

-

Hemolytic index: 0.8 (relative to digitonin = 1.0)

Chronic Exposure Risks

-

Potential CYP450 inhibition (IC50 = 45 μM for CYP3A4)

-

Bile acid enterohepatic recirculation interference at high doses

Industrial and Research Applications

Pharmaceutical Development

-

Adjuvant in vaccine formulations (enhanced antigen presentation)

-

Nanocarrier systems for hydrophobic drugs (emulsification index = 0.92)

Cosmetic Applications

-

Anti-aging creams (MMP-1 inhibition = 39% at 1% formulation)

-

UV-protective formulations (SPF boost = 2.3× base formula)

Future Research Directions

-

Synthetic biology approaches: Heterologous production in Saccharomyces cerevisiae

-

Targeted drug delivery: Folate-conjugated nanoparticles for cancer therapy

-

Clinical translation: Phase I safety trials in healthy volunteers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume